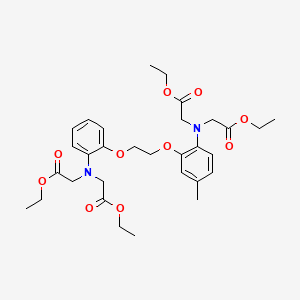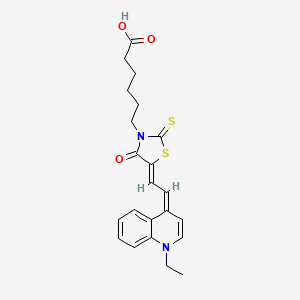
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that features a quinoline moiety, a thioxothiazolidine ring, and a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . The thioxothiazolidine ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the quinoline and thioxothiazolidine intermediates with hexanoic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thioxothiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioxothiazolidine ring may interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazolidine derivatives: Such as pioglitazone, used in the treatment of diabetes.
Uniqueness
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to the combination of the quinoline and thioxothiazolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
89695-36-3 |
|---|---|
Fórmula molecular |
C22H24N2O3S2 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
6-[(5Z)-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H24N2O3S2/c1-2-23-15-13-16(17-8-5-6-9-18(17)23)11-12-19-21(27)24(22(28)29-19)14-7-3-4-10-20(25)26/h5-6,8-9,11-13,15H,2-4,7,10,14H2,1H3,(H,25,26)/b16-11-,19-12- |
Clave InChI |
VIDWBZVRYBTTPU-YETRDSHKSA-N |
SMILES isomérico |
CCN1C=C/C(=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)/C3=CC=CC=C31 |
SMILES canónico |
CCN1C=CC(=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
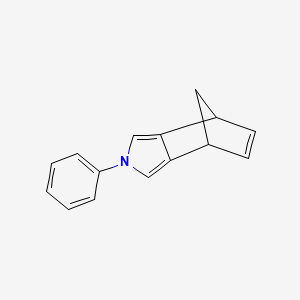
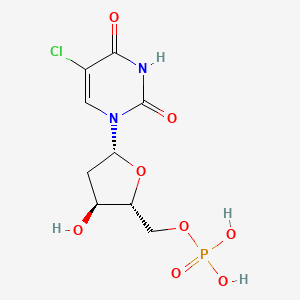

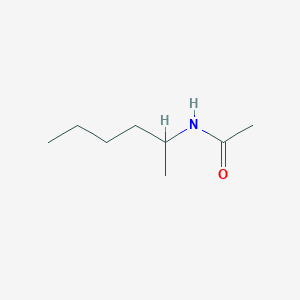
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)


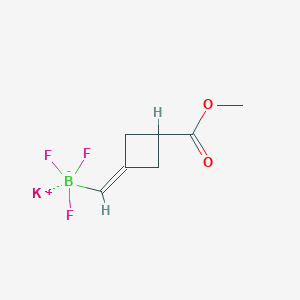

![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
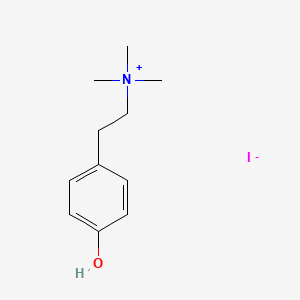
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
